molecular formula C20H13ClFN3O2 B2562006 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one CAS No. 1251617-12-5

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one

Cat. No.: B2562006
CAS No.: 1251617-12-5
M. Wt: 381.79
InChI Key: LZZKEWRQIQKLLZ-UHFFFAOYSA-N
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Description

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the oxadiazole ring, followed by the introduction of the chlorophenyl and fluorobenzyl groups. Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters and can be used to produce large quantities of the compound with high consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are tailored to achieve the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-chlorobenzyl)pyridin-2(1H)-one
  • 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2-fluorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-16-8-5-13(6-9-16)19-23-20(27-24-19)15-7-10-18(26)25(12-15)11-14-3-1-2-4-17(14)22/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZKEWRQIQKLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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